

Application Notes and Protocols for AP-III-a4 (ENOblock)

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Compound of Interest

Compound Name: AP-III-a4

Cat. No.: B605534

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and experimental use of **AP-III-a4**, a potent nonsubstrate analogue inhibitor of the glycolytic enzyme enolase. **AP-III-a4**, also known as ENOblock, is a valuable tool for research in oncology and metabolic diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Product Information

Identifier	Value
Common Name	AP-III-a4, ENOblock
CAS Number	1177827-73-4 [1] [2]
Molecular Formula	C ₃₁ H ₄₃ FN ₈ O ₃ [2]
Molecular Weight	594.72 g/mol [2]
Purity	>98%
Target	Enolase [1] [2] [3]
IC ₅₀	0.576 μM [1] [2] [3]

Storage and Handling

Proper storage and handling of **AP-III-a4** are critical to maintain its stability and activity.

Storage of Solid Compound:

Condition	Duration	Notes
-20°C	3 years[3]	Protect from light.[2]
4°C	Short-term	Powder form, protect from light.[2]

Storage of Stock Solutions:

Condition	Duration	Notes
-80°C in solvent	1 year[3]	Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°C in solvent	1 month[3]	Protect from light.[1]

Reconstitution:

AP-III-a4 is soluble in dimethyl sulfoxide (DMSO).[2][3] For a 10 mM stock solution, dissolve the appropriate amount of **AP-III-a4** powder in fresh, anhydrous DMSO. Use ultrasonic agitation to aid dissolution if necessary.[2]

- Solubility in DMSO: 100 mg/mL (158.43 mM)[3] or 180 mg/mL (with ultrasonic)[2]

General Handling:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle the compound in a well-ventilated area.
- Avoid inhalation of dust or contact with skin and eyes.

Experimental Protocols

In Vitro Cell-Based Assays

Protocol 3.1.1: Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of **AP-III-a4** on the viability of cancer cell lines, such as HCT116.[\[1\]](#)

Materials:

- HCT116 cells (or other cancer cell line)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **AP-III-a4** stock solution (10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Plate reader

Procedure:

- Seed 1×10^4 cells per well in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of **AP-III-a4** in complete culture medium from the stock solution. Typical final concentrations range from 0.3 μ M to 60 μ M.[\[4\]](#) Include a vehicle control (DMSO) at the same final concentration as the highest **AP-III-a4** treatment.
- Replace the medium in the wells with the medium containing the different concentrations of **AP-III-a4**.
- Incubate the plate for 24 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).
[\[1\]](#)[\[4\]](#)
- Add 20 μ L of MTT solution to each well and incubate for 4 hours.

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3.1.2: Western Blot Analysis

This protocol can be used to analyze the effect of **AP-III-a4** on protein expression levels, such as AKT and Bcl-xL.[\[1\]](#)

Materials:

- Treated and untreated cell lysates
- RIPA or NP-40 lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-AKT, anti-Bcl-xL, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat cells with desired concentrations of **AP-III-a4** for 24 hours.[\[1\]](#)

- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Visualize the protein bands using an imaging system.

In Vivo Studies

Protocol 3.2.1: Preparation of **AP-III-a4** for In Vivo Administration

For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.^[1]

Formulation 1 (for systemic administration):

- Prepare a 100 mg/mL stock solution of **AP-III-a4** in DMSO.
- To prepare a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
- Add 50 µL of Tween-80 and mix until clear.
- Add 500 µL of ddH₂O to bring the final volume to 1 mL. Use the mixed solution immediately.^[3]

Formulation 2 (for intraperitoneal injection):

- Prepare a 100 mg/mL stock solution of **AP-III-a4** in DMSO.
- To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly. Use the mixed solution immediately.[\[3\]](#)

Protocol 3.2.2: Zebrafish Xenograft Model

This model can be used to assess the anti-metastatic effects of **AP-III-a4**.[\[1\]](#)

Materials:

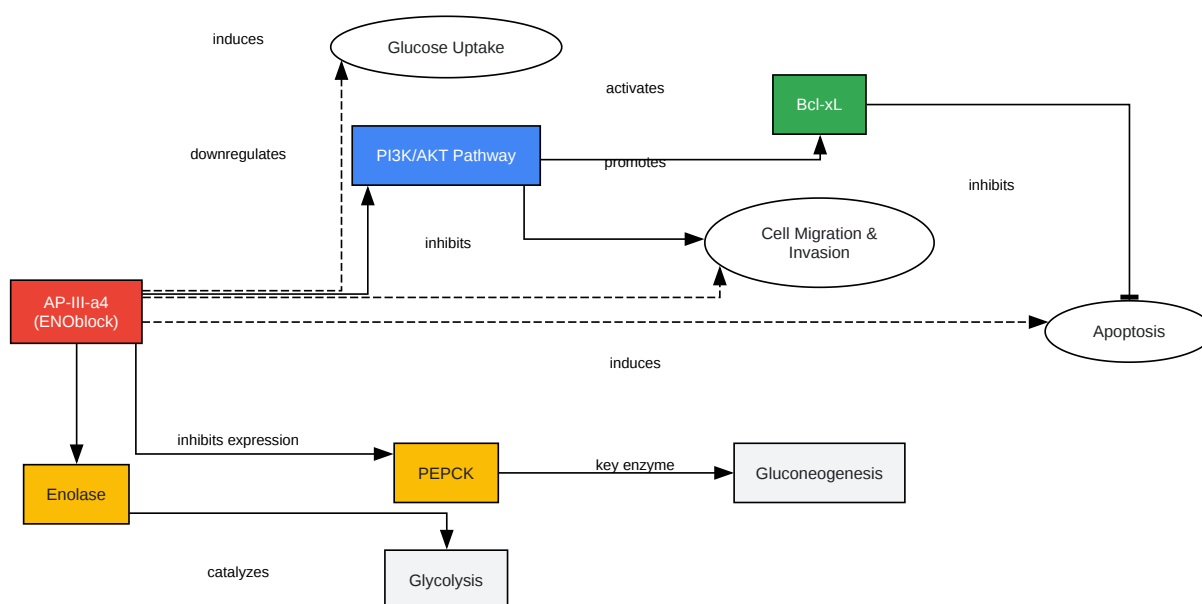
- Transgenic zebrafish line (e.g., with fluorescently labeled vasculature)
- HCT116 cells labeled with a fluorescent marker (e.g., Dil)
- **AP-III-a4** working solution (e.g., 10 µM in fish water)
- Microinjection setup
- Fluorescence microscope

Procedure:

- At 48 hours post-fertilization, anesthetize zebrafish embryos.
- Microinject fluorescently labeled HCT116 cells into the perivitelline space.
- After injection, transfer the embryos to fresh fish water containing 10 µM **AP-III-a4** or vehicle control.
- Incubate the embryos at 35°C.
- At 96 hours post-injection, image the embryos using a fluorescence microscope to assess cancer cell dissemination and metastasis.[\[1\]](#)

Signaling Pathways and Mechanisms

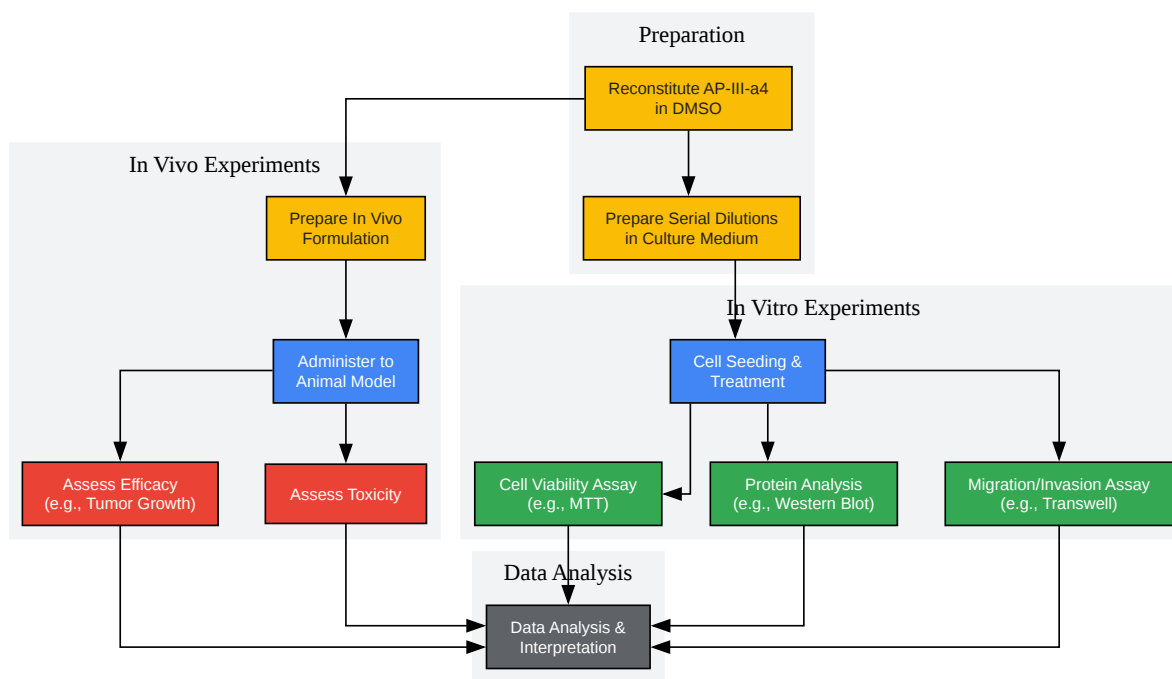
AP-III-a4 inhibits enolase, a key enzyme in glycolysis. This inhibition has downstream effects on several signaling pathways involved in cancer cell survival, migration, and metabolism.

AP-III-a4 Mechanism of Action

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Caption: **AP-III-a4** inhibits enolase, leading to downstream effects on survival and metabolic pathways.

Experimental Workflow for AP-III-a4



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Caption: A general experimental workflow for studying the effects of **AP-III-a4**.

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